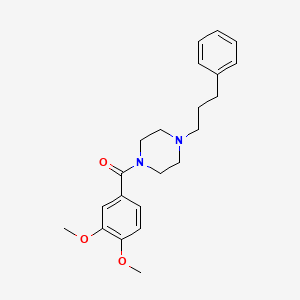
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine
Descripción general
Descripción
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, also known as R-1479, is a small molecule inhibitor of influenza virus replication. It was first synthesized in 2006 as a potential antiviral drug candidate. Since then, extensive research has been conducted to investigate its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine targets the viral RNA polymerase, which is essential for viral replication. It binds to a conserved site on the polymerase and inhibits its activity, thereby preventing the virus from replicating. Its mechanism of action is unique compared to currently available antiviral drugs, which target other viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It is well-tolerated at therapeutic doses and does not cause significant adverse effects. Its pharmacokinetics and pharmacodynamics have been extensively studied, and it has been shown to have good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively characterized in vitro and in vivo. However, its use in laboratory experiments is limited by the fact that it is a specific inhibitor of influenza virus replication and cannot be used to study other viruses or cellular processes.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of combination therapies that include this compound and other antiviral drugs. Another area of interest is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce the risk of resistance. Additionally, its potential use as a prophylactic agent for influenza virus infection warrants further investigation. Finally, its mechanism of action could be studied in more detail to identify other potential targets for antiviral drug development.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential as an antiviral drug candidate. In vitro studies have shown that it inhibits the replication of various strains of influenza virus, including the highly pathogenic H5N1 and H7N9 viruses. It has also been shown to be effective against influenza viruses that are resistant to currently available antiviral drugs. In vivo studies in animal models have demonstrated its efficacy in reducing viral load and improving survival rates.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-10-19(17-21(20)27-2)22(25)24-15-13-23(14-16-24)12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,17H,6,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCUZVJPWXRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3464168.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3464169.png)

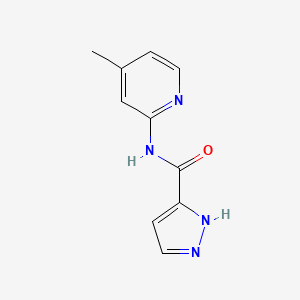
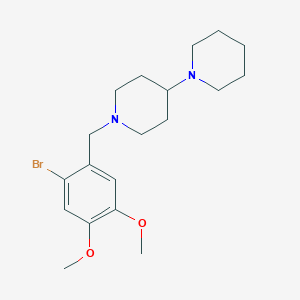
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)

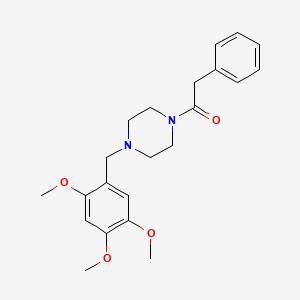
![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)
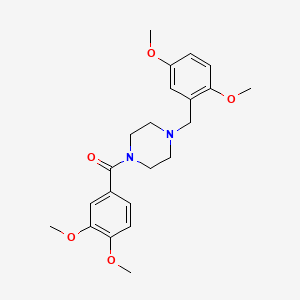

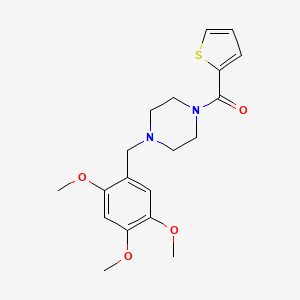
![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)